Macitentan (chemical name: N-[5-(4-bromophenyl)-6-(2-(5-bromopyrimidin-2-yloxy)ethoxy)-pyrimidin-4-yl]-N′-propylaminosulfonamide) is a novel, orally active, dual endothelin receptor antagonist (ERA) designed for tissue targeting. [] It exhibits high binding affinity and sustained inhibition of both endothelin receptor type A (ETA) and endothelin receptor type B (ETB). [, ] This dual antagonism distinguishes Macitentan from other ERAs like bosentan and ambrisentan. [, , ] Macitentan is metabolized in vivo into a major pharmacologically active metabolite, ACT-132577. [] This compound is currently under investigation for various applications in cardiovascular and oncological research. [, ]
Macitentan belongs to the class of small molecule drugs known as endothelin receptor antagonists. It is specifically classified as a dual endothelin receptor antagonist due to its ability to inhibit both endothelin A and B receptors effectively. The compound was first described in patent literature and subsequently underwent clinical trials leading to its approval by the Food and Drug Administration (FDA) on October 13, 2013, under the trade name Opsumit .
The synthesis of macitentan has been optimized through various methods, highlighting improvements in yield and purity:
The molecular structure of macitentan features several key components:
Macitentan participates in several chemical reactions relevant to its synthesis and metabolism:
Macitentan operates by antagonizing the effects of endothelin-1, a potent vasoconstrictor involved in PAH. The mechanism includes:
Macitentan possesses several notable physical and chemical properties:
Macitentan is primarily indicated for:
Macitentan (chemically designated as N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide) is an orally active dual endothelin receptor antagonist (ERA) engineered to optimize tissue penetration and sustained receptor binding [1] [5]. Its molecular structure features a pyrimidinyl-sulfamide core with brominated aromatic rings, conferring moderate lipophilicity (logD = 2.9) and a near-neutral pKa (6.2) [5] [8]. This physicochemical profile facilitates passive diffusion across cellular membranes, enabling enhanced distribution to target tissues like pulmonary arterial smooth muscle cells (PASMCs) compared to earlier ERAs such as bosentan (logD = 1.3) or ambrisentan (logD = -0.4) [5] [7].
Nuclear magnetic resonance (NMR) studies reveal that macitentan adopts a compact folded conformation in aqueous solutions, minimizing hydrophobic surface exposure [8] [9]. Molecular docking simulations indicate this conformation optimally occupies a hydrophobic subpocket within the endothelin-A (ETA) receptor binding site, dominated by residues Leu322 and Ile355 [9]. Unlike bosentan or ambrisentan, macitentan exhibits slow association kinetics, with potency increasing 6.3-fold after 120 minutes of preincubation with PASMCs due to time-dependent receptor accumulation [8] [10].
Table 1: Physicochemical and Receptor Binding Properties of ERAs
Parameter | Macitentan | Bosentan | Ambrisentan |
---|---|---|---|
logD | 2.9 | 1.3 | -0.4 |
pKa | 6.2 | 5.1 | 3.5 |
Receptor Occupancy t½ | 17 minutes | 70 seconds | 40 seconds |
Binding Kinetics | Slow, sustained | Fast, reversible | Fast, reversible |
Macitentan is classified as a dual ERA but demonstrates differential affinity for endothelin receptor subtypes, with approximately 50-fold selectivity for ETA over ETB receptors (inhibitory potency ratio ETA:ETB = 50:1) [1] [7]. This contrasts with bosentan (20:1) and ambrisentan (200:1 selectivity for ETA) [3] [7]. The clinical relevance of this balanced antagonism lies in mitigating the fluid retention commonly observed with highly ETA-selective agents like ambrisentan. Selective ETA inhibition permits unopposed ETB activation, which promotes endothelial nitric oxide synthase (eNOS) suppression and vascular leakage via ETB-mediated signaling [6]. Dual blockade by macitentan normalizes this imbalance, reducing edema risk while maintaining efficacy [3] [6].
Functional assays confirm macitentan effectively inhibits both ETA-mediated calcium mobilization (IC₅₀ = 0.17 nM) and ETB-mediated responses [1] [10]. Its tissue-targeting capability stems from high lipophilicity and protein binding (>99%), creating a "lipophilic sink" that prolongs residence time in vascular tissues [5] [7]. This facilitates sustained receptor engagement in pulmonary arteries, a key site for pathogenic endothelin-1 (ET-1) signaling in pulmonary arterial hypertension (PAH) [1] [10].
A defining pharmacological feature of macitentan is its prolonged receptor occupancy half-life (ROt½ ≈ 17 minutes), which is 15–20 times longer than bosentan (70 seconds) or ambrisentan (40 seconds) [8] [10]. This kinetic property arises from its slow dissociation rate from the ETA receptor, as demonstrated in washout experiments where macitentan maintained receptor blockade even after extracellular removal [10].
This slow dissociation translates to insurmountable antagonism in functional assays. When PASMCs are pretreated with macitentan and stimulated with high ET-1 concentrations (5 µM), maximal IP1 accumulation (a downstream signaling marker) is suppressed by 64%, whereas bosentan and ambrisentan show no significant suppression [8] [9]. This occurs because macitentan’s sustained binding prevents ET-1 from fully activating receptors, even at saturating agonist concentrations. However, extending ET-1 exposure beyond macitentan’s ROt½ (e.g., 90 minutes) converts its effect to surmountable antagonism, confirming its competitive yet kinetically distinct binding mode [10].
Site-directed mutagenesis studies elucidate the structural basis for these kinetics. Mutation of ETA residue Leu322 to alanine reduces macitentan’s potency by 10-fold but minimally affects bosentan or ambrisentan. Conversely, Arg326-to-glutamine mutation significantly impairs bosentan and ambrisentan binding (indicating dependence on charge interactions) but leaves macitentan unaffected [8] [9]. This confirms macitentan’s binding relies predominantly on hydrophobic interactions rather than electrostatic forces, enabling deeper penetration into the receptor pocket and slower egress [9].
Table 2: Impact of ETA Receptor Mutations on ERA Potency
Receptor Mutation | Effect on Macitentan | Effect on Bosentan | Effect on Ambrisentan |
---|---|---|---|
L322A | ↓↓↓ Potency (10-fold) | ↔ No change | ↔ No change |
R326Q | ↔ No change | ↓↓↓ Potency | ↓↓↓ Potency |
I355A | ↔ No change | ↓↓↓ Potency | ↔ No change |
The active metabolite, ACT-132577, contributes significantly to macitentan’s pharmacodynamics. Although 5-fold less potent than the parent compound at ETA receptors, its plasma concentrations are 3-fold higher and it exhibits a half-life of 48 hours, further extending therapeutic coverage [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7